6-hydroxypyridine-2,5-dicarboxylic acid
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Overview
Description
6-Hydroxypyridine-2,5-dicarboxylic acid is an organic compound with the molecular formula C7H5NO5 It is a derivative of pyridine, featuring hydroxyl and carboxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hydroxypyridine-2,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 6-hydroxypyridine-2-carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation reactions. The process may utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxypyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydroxyl and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like sulfuric acid or phosphoric acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
6-Hydroxypyridine-2,5-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its antimicrobial and cytotoxic effects, making it a candidate for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxypyridine-2,5-dicarboxylic acid involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metalloenzymes by binding to their active sites. Additionally, the compound’s hydroxyl and carboxyl groups can participate in hydrogen bonding and electrostatic interactions, affecting molecular pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid): Similar structure but with carboxyl groups at different positions.
Pyridine-2,6-dicarboxylic acid: Lacks the hydroxyl group, affecting its reactivity and binding properties.
Uniqueness
6-Hydroxypyridine-2,5-dicarboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and participate in diverse chemical reactions makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
19841-78-2 |
---|---|
Molecular Formula |
C7H5NO5 |
Molecular Weight |
183.1 |
Purity |
95 |
Origin of Product |
United States |
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